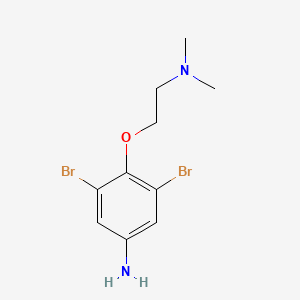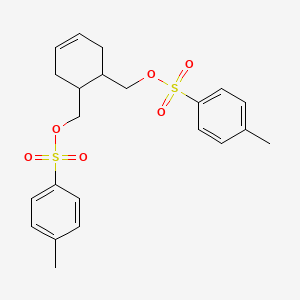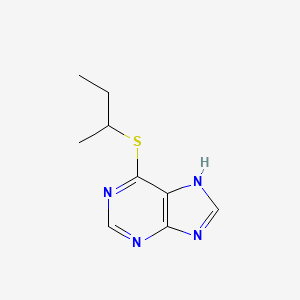
1H-Purine, 6-((1-methylpropyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine, 6-((1-methylpropyl)thio)- is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a 1-methylpropylthio group at the 6th position of the purine ring
Méthodes De Préparation
The synthesis of 1H-Purine, 6-((1-methylpropyl)thio)- can be achieved through several synthetic routes. One common method involves the alkylation of 6-mercaptopurine with 1-bromobutane under basic conditions. The reaction typically proceeds as follows:
Starting Material: 6-mercaptopurine
Reagent: 1-bromobutane
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate)
Solvent: Anhydrous ethanol or dimethyl sulfoxide (DMSO)
Temperature: Reflux conditions
The reaction yields 1H-Purine, 6-((1-methylpropyl)thio)- as the major product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Purine, 6-((1-methylpropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the thio group to a thiol or even further to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6th position, where the thio group can be replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction.
Applications De Recherche Scientifique
1H-Purine, 6-((1-methylpropyl)thio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, particularly those involving purine metabolism. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: Research has shown potential antiviral and anticancer properties, making it a candidate for drug development. It has been studied for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive compounds.
Mécanisme D'action
The mechanism of action of 1H-Purine, 6-((1-methylpropyl)thio)- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). By inhibiting these enzymes, the compound disrupts the synthesis and recycling of purine nucleotides, leading to a decrease in cellular proliferation and viral replication.
Comparaison Avec Des Composés Similaires
1H-Purine, 6-((1-methylpropyl)thio)- can be compared with other similar compounds, such as:
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia. It differs from 1H-Purine, 6-((1-methylpropyl)thio)- by the absence of the 1-methylpropylthio group.
6-Thioguanine: Another purine analog with anticancer properties. It has a thiol group at the 6th position instead of the 1-methylpropylthio group.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase. It lacks the thio group present in 1H-Purine, 6-((1-methylpropyl)thio)-.
The uniqueness of 1H-Purine, 6-((1-methylpropyl)thio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
82499-07-8 |
|---|---|
Formule moléculaire |
C9H12N4S |
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
6-butan-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C9H12N4S/c1-3-6(2)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H,10,11,12,13) |
Clé InChI |
YLMWMBWJGSIKKF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
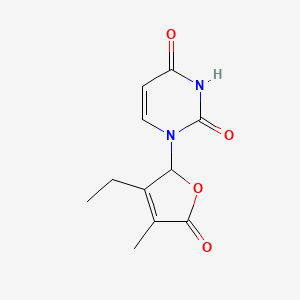

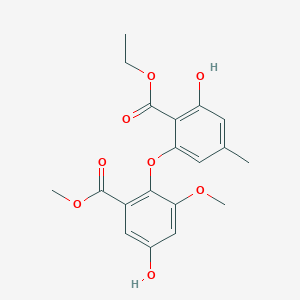

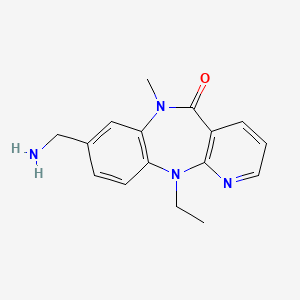

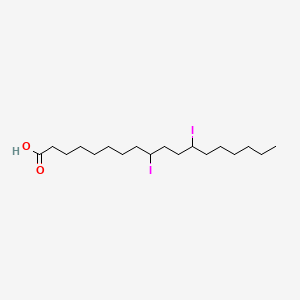
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
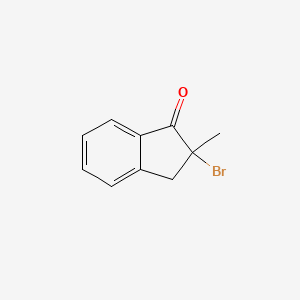

![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
